molecular formula C10H12ClNO3S B2916023 Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate CAS No. 515832-73-2

Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate

Cat. No. B2916023
CAS RN: 515832-73-2
M. Wt: 261.72
InChI Key: HUZMUIMUPSPNFU-UHFFFAOYSA-N
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Description

“Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate” is a compound with the linear formula C9 H10 Cl N O3 S . It’s a solid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate” is 1S/C9H10ClNO3S/c1-5-3-6 (9 (13)14-2)8 (15-5)11-7 (12)4-10/h3H,4H2,1-2H3, (H,11,12) .


Physical And Chemical Properties Analysis

“Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate” is a solid at room temperature . Its molecular weight is 247.7 .

Scientific Research Applications

Organic Semiconductor Development

Thiophene derivatives, such as Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate, are pivotal in the development of organic semiconductors . These compounds are integral to the advancement of organic field-effect transistors (OFETs) due to their excellent charge-carrier mobility. Their molecular structure allows for fine-tuning of electronic properties, making them suitable for various optoelectronic applications.

Corrosion Inhibition

In industrial chemistry, thiophene compounds serve as corrosion inhibitors . The specific structure of Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate can interact with metal surfaces to form a protective layer, thereby preventing material degradation in harsh environments.

OLED Fabrication

The fabrication of organic light-emitting diodes (OLEDs) often utilizes thiophene-based molecules . These compounds contribute to the OLEDs’ ability to emit light when an electric current is applied. The versatility of thiophene derivatives in color tuning and light emission efficiency is crucial for display and lighting technologies.

Pharmacological Research

Thiophene derivatives exhibit a range of pharmacological properties. Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate could potentially be explored for its anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Its structural analogs have been used in drugs like suprofen, an anti-inflammatory, and articaine, a dental anesthetic.

Advanced Synthesis Techniques

This compound is also involved in advanced synthesis techniques for creating new thiophene derivatives. Methods like the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis utilize thiophene compounds as starting materials or intermediates to produce a variety of biologically active molecules .

Material Science Applications

In material science, thiophene derivatives are used to improve the properties of materials, such as increasing thermal stability, electrical conductivity, and mechanical strength . Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate could be a candidate for modifying polymers or creating composite materials with enhanced performance.

Safety and Hazards

The safety and hazards of this compound are not specified in the available resources .

Mechanism of Action

Mode of Action

Based on the structure of the compound, it can be inferred that it may undergo nucleophilic addition / elimination reactions with its targets . The chloroacetyl group in the compound can react with nucleophilic sites on target molecules, leading to changes in their structure and function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.

properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-5-ethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-3-6-4-7(10(14)15-2)9(16-6)12-8(13)5-11/h4H,3,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZMUIMUPSPNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate

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